2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-oxo-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-7-4-6(5-8(14)15)11-9-10-2-1-3-12(7)9/h4H,1-3,5H2,(H,10,11)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQRKPEBJTCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an acetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Thioxo vs.
- Substituent Effects : The trifluoromethyl group in entry 4 introduces strong electron-withdrawing effects, which could stabilize the pyrimidine ring against metabolic degradation .
- Biological Activity : The ethyl ester derivative (entry 2) demonstrates moderate antibacterial activity, suggesting that the target compound’s acetic acid group (if derivatized) might be optimized for similar applications .
Biological Activity
2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₃ |
| Molecular Weight | 209.21 g/mol |
| Boiling Point | 408.4 ± 47.0 °C |
| Density | 1.57 ± 0.1 g/cm³ |
| pKa | 5.01 ± 0.10 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates their activity, which can lead to significant biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Research indicates it may inhibit cancer cell proliferation by interfering with cell cycle progression.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains with promising results in inhibiting growth at micromolar concentrations.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have highlighted its efficacy in inducing apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), L363 (multiple myeloma).
- Mechanism : The compound appears to block key proteins involved in cell division, leading to increased cancer cell death.
Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer properties of derivatives of this compound. They found that certain modifications enhanced its potency against HeLa cells, achieving an IC50 value of approximately 4.1 μM . This study underscores the importance of structural optimization in enhancing biological activity.
Study 2: Antimicrobial Testing
Another significant study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against these pathogens . This suggests potential utility in developing new antimicrobial agents.
Research Findings Summary
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | HeLa | 4.1 μM |
| Antimicrobial | Staphylococcus aureus | 15.62 µg/mL |
| Antimicrobial | Escherichia coli | 15.62 µg/mL |
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm core structure and substituents using DMSO-d₆ as a solvent .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ions) .
- IR Spectroscopy : Identify carbonyl (C=O) and NH stretches in the pyrimido[1,2-a]pyrimidin core .
What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
Q. Advanced
- Salt Formation : Use acetic acid derivatives or hydrochloride salts (as seen in related imidazo[1,2-a]pyridine analogs) .
- Co-Solvents : Employ methanol-water mixtures (e.g., 20 mL methanol + 2 mL acetic acid) to enhance solubility during synthesis .
- Prodrug Design : Introduce hydrophilic groups (e.g., ester linkages) to the acetic acid moiety .
How can computational methods predict the environmental fate of this compound?
Q. Advanced
- QSAR Models : Correlate physicochemical properties (logP, pKa) with biodegradation pathways .
- Molecular Docking : Simulate interactions with environmental enzymes (e.g., hydrolases) to predict transformation products .
- Stability Studies : Assess pH-dependent degradation using LC-MS under conditions mimicking natural water systems (pH 4–9) .
What are common side reactions encountered during the synthesis, and how can they be mitigated?
Q. Basic
- By-Product Formation : Unreacted HOBt or EDC may form urea derivatives. Mitigate via precise stoichiometric ratios (e.g., 1:1.2 molar ratio of backbone to coupling reagent) .
- Hydrolysis : Protect reactive groups (e.g., acetic acid) under anhydrous conditions .
- Purification Losses : Optimize extraction volumes (e.g., 3 × 300 mL ethyl acetate) to maximize yield .
What in vitro assays are suitable for evaluating the PDE inhibitory activity of this compound?
Q. Advanced
- Enzymatic Assays : Use recombinant PDE isoforms (e.g., PDE4 or PDE5) with cAMP/cGMP substrates and fluorescence detection .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in pH 7.4 buffer to determine IC₅₀ values .
- Selectivity Screening : Compare activity against structurally related pyridopyrimidines to identify SAR trends .
How should researchers handle and store this compound to maintain stability?
Q. Basic
- Storage : Keep under inert gas (N₂ or Ar) at –20°C in airtight, light-resistant containers .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to oxygen .
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., hydrolysis of the tetrahydro ring) .
How does the stereochemistry of substituents influence the compound’s binding affinity to target enzymes?
Q. Advanced
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Molecular Dynamics (MD) : Simulate binding poses with enantiomers to identify stereospecific interactions .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., tyrosine kinases) to validate docking predictions .
What analytical approaches validate the compound’s degradation pathways under varying pH conditions?
Q. Advanced
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) and analyze degradation products via LC-MS/MS .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace abiotic/biotic transformation routes in environmental matrices .
- Kinetic Modeling : Apply first-order decay models to predict half-lives in aqueous systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
